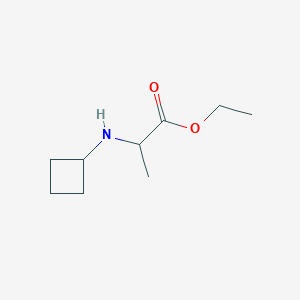

Ethyl cyclobutylalaninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-(cyclobutylamino)propanoate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

BPRSLGAEOBRSEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cyclobutylalaninate and Its Stereoisomers

Esterification Routes from Cyclobutylalanine Precursors

The most direct method for the synthesis of ethyl cyclobutylalaninate involves the esterification of the corresponding carboxylic acid precursor, cyclobutylalanine. This can be achieved through several established chemical reactions.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic and widely utilized method for producing esters from carboxylic acids and alcohols. wikipedia.orglibretexts.org This reaction involves heating the carboxylic acid (cyclobutylalanine) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus. wikipedia.orgyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The nucleophilic oxygen of the ethanol (B145695) molecule then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. youtube.com

Table 1: Hypothetical Reaction Parameters for Acid-Catalyzed Esterification of Cyclobutylalanine

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Ethanol | 80 | 6 | 85 |

| p-TsOH | Ethanol | 78 | 8 | 82 |

| HCl (gas) | Ethanol | 78 | 5 | 88 |

Novel Condensation Strategies for Ester Formation

Beyond traditional acid catalysis, various modern condensation reagents can facilitate the esterification of cyclobutylalanine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for nucleophilic attack by the alcohol. This method is often performed under milder conditions than Fischer esterification. Other coupling agents developed for peptide synthesis can also be adapted for this purpose, offering high yields and minimizing side reactions.

Amination and Acylation Pathways for Cyclobutyl Derivatives

An alternative synthetic strategy involves the construction of the this compound molecule through the sequential formation of the amine and ester functionalities on a cyclobutane (B1203170) scaffold.

Formation of the Amine Moiety

The synthesis can commence from a cyclobutyl ketone derivative. Through a process known as reductive amination, the ketone can be converted into an amine. youtube.com This typically involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. youtube.com This pathway would yield a cyclobutylamine (B51885) derivative, which can then be further functionalized.

Another approach starts with cyclobutanecarboxylic acid, which can be converted to cyclobutylamine via a Hofmann or Curtius rearrangement of a corresponding amide or acyl azide (B81097) intermediate. orgsyn.org

Table 2: Potential Amination Methods for Cyclobutyl Precursors

| Starting Material | Reagents | Product | Typical Yield (%) |

| Cyclobutyl ketone | NH₃, NaBH₃CN | Cyclobutylamine | 75-85 |

| Cyclobutanecarboxamide | Br₂, NaOH | Cyclobutylamine | 60-70 |

| Cyclobutanecarboxylic acid | NaN₃, H₂SO₄ | Cyclobutylamine | 80-90 orgsyn.org |

Subsequent Acylation Steps for Esterification

Once the amine moiety is in place, the ester group can be introduced. If the starting material was cyclobutylamine, a subsequent carboxylation and esterification would be required. A more direct route involves starting with a cyclobutane derivative that already contains a precursor to the carboxylic acid group. For example, a cyclobutyl keto-ester could undergo amination.

Alternatively, if cyclobutylamine is synthesized, it can be acylated. organic-chemistry.orglibretexts.orgyoutube.com While acylation typically forms amides, specific reagents and conditions can be employed to achieve different transformations. The acylation of amines with acyl halides or anhydrides is a fundamental reaction in organic synthesis. youtube.com

Asymmetric Synthesis of Enantiomerically Enriched this compound

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer in high excess.

One effective strategy for achieving enantioselectivity is through enzymatic resolution. libretexts.org For instance, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester, which can then be separated. libretexts.org

Another approach involves the use of chiral catalysts in the synthetic steps. researchgate.netchemistryviews.orgrsc.org For example, the asymmetric reduction of a cyclobutyl ketone precursor to a chiral amine using a chiral catalyst and a reducing agent can set the stereochemistry early in the synthesis. researchgate.net Similarly, asymmetric amination reactions on cyclobutyl derivatives can be employed. organic-chemistry.orgcolab.wsrsc.orgnih.gov The development of chiral ligands for transition metal catalysts has enabled a wide range of enantioselective transformations that could be applied to the synthesis of chiral cyclobutane building blocks. chemistryviews.org

Table 3: Approaches to Asymmetric Synthesis

| Method | Description | Potential Enantiomeric Excess (ee) |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer of racemic this compound. | >95% |

| Asymmetric Reduction | Reduction of a prochiral cyclobutyl ketone with a chiral reducing agent or catalyst. | 80-99% |

| Chiral Auxiliary | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. | >98% |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles can be applied.

A common approach involves the attachment of a chiral auxiliary, such as Evans' oxazolidinones, to a carboxylic acid precursor. The resulting chiral imide can then undergo diastereoselective alkylation or other C-C bond-forming reactions to introduce the cyclobutane moiety. Subsequent removal of the auxiliary reveals the chiral amino acid, which can then be esterified to yield the desired ethyl ester. The success of this method hinges on the high diastereoselectivity of the key bond-forming step and the ease of auxiliary removal without racemization.

Table 1: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Considerations |

| 1 | Attachment of chiral auxiliary to a glycine (B1666218) or alanine (B10760859) equivalent. | High yield, no racemization. |

| 2 | Diastereoselective introduction of the cyclobutyl group. | High diastereomeric excess (d.e.). |

| 3 | Cleavage of the chiral auxiliary. | Mild conditions to prevent racemization. |

| 4 | Esterification to form the ethyl ester. | Standard esterification conditions. |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. A key strategy in this context is asymmetric hydrogenation. ajchem-b.comyoutube.com This technique is particularly useful for the reduction of a prochiral precursor, such as an enamine or a β-ketoester derivative containing the cyclobutane moiety.

For instance, a precursor like ethyl 2-(cyclobutylmethyleneamino)acetate could potentially be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) to afford this compound with high enantiomeric excess (e.e.). The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. ajchem-b.comyoutube.com

Table 2: Representative Asymmetric Hydrogenation Approach

| Precursor | Catalyst System | Product | Enantioselectivity (e.e.) |

| Ethyl 2-(cyclobutylmethyleneamino)acetate (hypothetical) | Chiral Rh- or Ir-phosphine complex | This compound | Potentially >95% |

Diastereoselective Transformations

Diastereoselective transformations are employed when a substrate already contains one or more stereocenters, and the goal is to introduce a new stereocenter with a specific relative configuration. In the context of this compound synthesis, this could involve the reaction of a chiral cyclobutane-containing building block with a glycine enolate equivalent.

For example, a chiral cyclobutyl aldehyde could be reacted with a chiral sulfinamide to form a chiral sulfinylimine. The diastereoselective addition of an ester enolate to this imine would then lead to the formation of the desired amino acid backbone with controlled stereochemistry. The diastereoselectivity is guided by the existing stereocenter on the cyclobutane ring and the chiral sulfinyl group.

Alternative Synthetic Strategies

Beyond the core methodologies, other synthetic strategies can provide access to this compound and its derivatives, often offering advantages in terms of efficiency and molecular diversity.

Convergent and Divergent Synthetic Approaches

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. For this compound, this could mean synthesizing a chiral cyclobutane-containing fragment and a separate amino acid precursor, followed by their coupling.

Conversely, a divergent approach starts from a common intermediate that can be elaborated into a variety of target molecules. A common precursor to cyclobutylalanine could be used to synthesize not only the ethyl ester but also other esters, the free acid, or N-protected derivatives for peptide synthesis.

Multi-Component Reactions Incorporating Cyclobutylalanine Moieties

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be used to synthesize α-amino acid derivatives. nih.gov

While specific examples for the direct synthesis of this compound via MCRs are not readily found, one can envision a four-component Ugi reaction involving cyclobutanecarboxaldehyde, an amine, a carboxylic acid, and an isocyanide to generate a precursor that could be converted to the target molecule. The inherent diversity of MCRs allows for the rapid generation of libraries of related compounds for screening purposes. nih.gov

Considerations for Scalable Synthesis in Academic and Industrial Contexts

The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. For the scalable synthesis of this compound, factors such as the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents, the efficiency of each step, and the ease of purification become paramount.

While complex chiral auxiliaries and expensive transition metal catalysts may be suitable for academic research, industrial applications often favor more cost-effective and robust methods. This could involve the development of more efficient catalytic systems with high turnover numbers or the use of biocatalysis, where enzymes are used to perform key stereoselective transformations under mild conditions. The development of a scalable process requires a thorough optimization of reaction parameters and may favor a convergent approach where key intermediates can be prepared and purified in large quantities.

Reactivity and Comprehensive Chemical Transformations of Ethyl Cyclobutylalaninate

Reactivity Profiling of the Ester Functional Group

The ester group in ethyl cyclobutylalaninate is a versatile handle for various chemical transformations. It is susceptible to nucleophilic attack at the carbonyl carbon, leading to substitution or reduction products. Its reactivity is generally lower than that of acid chlorides or anhydrides but sufficient for a range of important reactions. vanderbilt.edu

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. wikipedia.org Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. wikipedia.orglibretexts.org Base-catalyzed transesterification typically employs an alkoxide base (e.g., sodium methoxide) that is more nucleophilic than the alcohol itself. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture, for instance, by distillation. wikipedia.org

While specific transesterification data for this compound is not prevalent, the reaction is a standard transformation for amino acid esters. For example, various esters can be interconverted using catalysts like scandium(III) triflate or tetranuclear zinc clusters under mild conditions. organic-chemistry.org

Table 1: Examples of Transesterification Reactions with Amino Acid Esters and Related Compounds

| Reactant | Alcohol | Catalyst/Conditions | Product | Yield | Reference |

| Various Esters | Various Alcohols | Sc(OTf)₃, Reflux | Corresponding new esters | High | organic-chemistry.org |

| Functionalized Esters | Various Alcohols | Tetranuclear Zinc Cluster | Corresponding new esters | Very Good | organic-chemistry.org |

| Dimethyl terephthalate (B1205515) | Ethylene (B1197577) glycol | Basic or Acidic Catalyst | Polyethylene (B3416737) terephthalate + Methanol | N/A | wikipedia.org |

| Vegetable Oil | Ethanol (B145695) | Sodium Ethoxide | Fatty Acid Ethyl Esters (Biodiesel) | N/A | researchgate.net |

Hydrolysis Pathways under Varied Conditions

Hydrolysis, the cleavage of the ester bond by water, can be performed under acidic or basic conditions to yield the parent carboxylic acid, cyclobutylalanine. vanderbilt.edu

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). libretexts.org The reaction is an equilibrium process, and a large excess of water is used to drive it towards the products: cyclobutylalanine and ethanol. libretexts.org The mechanism involves initial protonation of the carbonyl oxygen by a hydronium ion, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When an ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), an irreversible reaction occurs, yielding the carboxylate salt and the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. This process is generally faster than acid-catalyzed hydrolysis. The mechanism involves the direct attack of the hydroxide ion on the electrophilic carbonyl carbon. masterorganicchemistry.com Studies on the base hydrolysis of various amino acid esters have shown that the reaction rates are influenced by steric effects of the amino acid side chain. acs.orgrsc.org

Table 2: Conditions for Ester Hydrolysis

| Hydrolysis Type | Catalyst/Reagent | Key Conditions | Products | Reversibility | Reference |

| Acidic | Dilute H₂SO₄ or HCl | Heat (reflux), excess H₂O | Carboxylic Acid + Alcohol | Reversible | libretexts.org |

| Basic (Saponification) | NaOH or KOH (1 equiv.) | Typically at room temp or with gentle heat | Carboxylate Salt + Alcohol | Irreversible | masterorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for esters, where a nucleophile replaces the ethoxy group (-OEt). byjus.com The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (ethoxide). vanderbilt.edulibretexts.org

The reactivity of esters is such that they can react with a variety of strong, negatively charged nucleophiles. masterorganicchemistry.com For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols after a double addition. Reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) converts the ester to a primary alcohol. However, for these reactions to be successful with this compound, the primary amine group would typically require protection to prevent it from reacting with the organometallic or hydride reagent.

Esters can also react with amines (aminolysis) to form amides. vanderbilt.edu This reaction is generally slower than with more reactive acylating agents like acid chlorides but can be driven to completion by heating.

Amine Group Derivatization and Functionalization

The primary amine group in this compound is nucleophilic and can be readily functionalized through various reactions, including acylation, sulfonylation, and alkylation. These transformations are fundamental in fields like peptide synthesis and medicinal chemistry.

Acylation and Sulfonylation Reactions

Acylation: The primary amine can be easily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form amides. sapub.org These reactions are typically rapid and high-yielding. The Schotten-Baumann reaction conditions, which involve reacting an acyl chloride with the amine in the presence of an aqueous base, are commonly used. sapub.orgresearchgate.net Alternatively, concurrent esterification and N-acetylation of amino acids can be achieved using reagents like triethyl orthoacetate. nih.gov This transformation is crucial for peptide synthesis, where the amine of one amino acid ester attacks the activated carboxyl group of another. researchgate.net

Sulfonylation: The amine group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form stable sulfonamides. orgsyn.orgorganic-chemistry.org This reaction is often used to install protecting groups on amines or to synthesize compounds with specific biological activities. orgsyn.org Efficient, solvent-free sulfonylation of amino acid esters has been achieved using microwave irradiation, providing high yields in short reaction times without the need for a catalyst or base. rsc.org

Table 3: Representative Acylation and Sulfonylation Reactions of Amino Acid Esters

| Starting Material | Reagent | Conditions | Product Type | Yield | Reference |

| L-Arginine Ethyl Ester | Octanoyl Chloride | aq. NaOH | Nα-Acyl Arginine Ethyl Ester | N/A | sapub.org |

| L-Phenylalanine | Triethyl Orthoacetate | Toluene, Reflux | N-Acetyl Phenylalanine Ethyl Ester | Good | nih.gov |

| Amino Acid Ester HCl | p-Toluenesulfonyl Chloride | Microwave, Solvent-free | N-Tosyl Amino Acid Ester | 77-85% | rsc.org |

| Primary/Secondary Amine | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Base (e.g., Et₃N) | N-SES Sulfonamide | N/A | orgsyn.org |

Alkylation and Reductive Amination Strategies

Alkylation: The direct N-alkylation of primary amines like this compound with alkyl halides can be problematic due to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. google.com However, selective mono-alkylation can be achieved. For example, asymmetric phase-transfer alkylation of amino acid ester Schiff bases using specific catalysts affords α-alkylamino acid esters with high enantioselectivity. acs.org Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a ruthenium or iridium catalyst. This atom-economical method produces water as the only byproduct and has been successfully applied to the N-alkylation of various α-amino acid esters with excellent retention of stereochemistry. nih.govresearchgate.net

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds. wikipedia.org In this context, the primary amine of this compound can react with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. wikipedia.orgplos.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comresearchgate.net This method avoids the issue of over-alkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com The process can be conducted as a one-pot reaction and is compatible with a wide range of functional groups, including esters. researchgate.netacs.org

Table 4: N-Alkylation and Reductive Amination of Amino Acid Esters

| Reaction Type | Amine Source | Carbonyl/Alkylating Agent | Reagent/Catalyst | Product Type | Reference |

| Phase-Transfer Alkylation | Glycine (B1666218) Ethyl Ester Schiff Base | Alkyl Bromide | (R)- or (S)-Simplified Maruoka Catalyst, aq. KOH | α-Alkylamino Acid Ethyl Ester | acs.org |

| Borrowing Hydrogen | Phenylalanine Pentyl Ester | 4-Methylbenzyl Alcohol | Ruthenium Pincer Catalyst, Diphenylphosphate | N-Alkylated Amino Acid Ester | nih.govresearchgate.net |

| Reductive Amination | Amino Acid-derived β-Keto Esters | Benzylamine | AcOH, NaBH₃CN | β,γ-Diamino Ester | plos.org |

| Reductive Amination | Various Amines | Various Aldehydes | Trichlorosilane, DMF | Secondary or Tertiary Amine | acs.org |

Formation of Peptide Bonds and Amide Linkages

The synthesis of peptides involves the creation of amide bonds, also known as peptide bonds, between amino acids. wikipedia.org In this process, the carboxyl group of one amino acid reacts with the amino group of another in a condensation reaction. wikipedia.org For this compound, the primary amine serves as a nucleophile, attacking the activated carboxyl group of another amino acid to form a peptide bond. This reaction is a cornerstone of peptide synthesis, whether conducted in solution or on a solid phase. wikipedia.org

The efficiency of peptide bond formation can be influenced by various activating reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are commonly employed to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then readily attacked by the amino group of this compound. To suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. wikipedia.org These additives react with the O-acylisourea to form an active ester, which then smoothly reacts with the amine. wikipedia.org

The general scheme for the formation of a peptide bond involving this compound is depicted below:

R-COOH + this compound → R-CO-NH-CH(cyclobutyl)-COOEt + H₂O Where R represents the side chain of the coupling amino acid.

The resulting dipeptide retains the ethyl ester functionality, which can be subsequently hydrolyzed to the carboxylic acid for further peptide chain elongation. smolecule.com

The formation of amide linkages is not limited to reactions with other amino acids. This compound can react with a variety of carboxylic acid derivatives, such as acid chlorides and anhydrides, to form the corresponding amides. This reactivity allows for the incorporation of the cyclobutylalanine moiety into a wide range of molecular scaffolds.

Table 1: Common Coupling Reagents and Additives in Peptide Synthesis

| Reagent/Additive | Function | Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxyl group activation | Water-soluble urea |

| Dicyclohexylcarbodiimide (DCC) | Carboxyl group activation | Dicyclohexylurea (DCU) |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppression | - |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Racemization suppression | - |

| Ethyl cyanohydroxyiminoacetate (Oxyma) | Alternative to HOAt for racemization suppression | - |

Cyclobutane (B1203170) Ring Reactivity

The cyclobutane ring in this compound is a strained four-membered carbocycle, which imparts unique reactivity to the molecule. While generally stable, this ring system can undergo specific reactions under certain conditions. researchgate.net

The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions, particularly under thermal or photochemical conditions, or in the presence of certain catalysts. researchgate.net These reactions can proceed through various mechanisms, often involving radical or ionic intermediates.

Thermally induced ring-opening of cyclobutanes can lead to the formation of two ethylene molecules. arxiv.org However, this process typically requires high temperatures. Theoretical studies have shown that the thermal decomposition of cyclobutane can proceed via a biradical intermediate. arxiv.org For substituted cyclobutanes like this compound, the presence of functional groups can influence the regioselectivity and stereoselectivity of the ring-opening process.

Transition metal-catalyzed ring-opening reactions offer a milder alternative to thermal methods. Various transition metals can insert into the C-C bonds of the cyclobutane ring, leading to the formation of metallacyclopentane intermediates, which can then undergo further transformations.

Direct functionalization of the cyclobutane ring in this compound, while challenging, can provide access to a range of novel derivatives. The reactivity of the C-H bonds on the cyclobutane ring can be exploited for direct functionalization reactions. For instance, radical-based halogenation or nitration reactions can introduce substituents onto the ring, although these reactions may lack selectivity.

More controlled functionalization can be achieved through directed metalation-substitution strategies, where the amino or ester group directs a metalating agent to a specific position on the ring, followed by quenching with an electrophile. The development of methods for the selective functionalization of cyclobutane rings remains an active area of research. researchgate.net

Table 2: General Conditions for Cyclobutane Ring Transformations

| Transformation | Conditions | Potential Products |

| Thermal Ring-Opening | High Temperature | Alkenes |

| Photochemical Ring-Opening | UV Light | Alkenes, Isomers |

| Transition Metal-Catalyzed Ring-Opening | Metal Catalyst (e.g., Rh, Pd) | Dienes, Metallacycles |

| Radical Functionalization | Radical Initiator, Reagent | Halogenated or Nitrated Derivatives |

Oxidative and Reductive Transformations of the Compound

The functional groups of this compound, namely the primary amine and the ethyl ester, are susceptible to various oxidative and reductive transformations.

The primary amine of this compound can be oxidized under controlled conditions. For instance, oxidation with mild oxidizing agents can lead to the formation of the corresponding imine or oxime. More vigorous oxidation can result in cleavage of the C-N bond.

The ester group is generally stable to oxidation. However, the cyclobutane ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents, which can lead to ring cleavage and the formation of dicarboxylic acids or other degradation products.

The ethyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, yielding cyclobutylalaninol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). The resulting amino alcohol is a valuable building block for the synthesis of various biologically active molecules.

The primary amine is generally stable under these reductive conditions. However, reductive amination can be employed to introduce substituents on the nitrogen atom. This involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form a secondary or tertiary amine.

The cyclobutane ring is typically inert to common reducing agents used for ester and amine transformations. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the cyclobutane ring can undergo hydrogenolysis, leading to ring-opening.

Table 3: Common Reagents for Oxidative and Reductive Transformations

| Transformation | Reagent | Product Functional Group |

| Amine Oxidation (mild) | Mild Oxidizing Agents | Imine, Oxime |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Reductive Amination | Aldehyde/Ketone + NaBH₄ | Secondary/Tertiary Amine |

Applications As a Pivotal Synthetic Building Block

Role in Peptide and Peptidomimetic Synthesis

The introduction of non-natural amino acids like ethyl cyclobutylalaninate into peptide sequences is a key strategy for developing peptidomimetics with enhanced therapeutic properties. nih.gov These modifications can lead to increased metabolic stability, improved receptor affinity, and better oral bioavailability. nih.gov

The inherent flexibility of natural peptides often limits their binding affinity and metabolic stability. nih.govmdpi.com Introducing conformational constraints is a widely adopted strategy to overcome these limitations. nih.gov The cyclobutyl group of this compound plays a crucial role in restricting the conformational freedom of the peptide backbone. This rigidification can help to lock the peptide into a bioactive conformation, thereby enhancing its interaction with biological targets. nih.govbeilstein-journals.org The incorporation of such cyclic structures can lead to the formation of well-defined secondary structures, which are often found in biologically active peptides. beilstein-journals.org For instance, the stabilization of helical conformations through the introduction of non-proteinogenic amino acids has been shown to increase peptide affinity for targets like the vascular endothelial growth factor (VEGF). helsinki.fi

Table 1: Impact of Conformational Constraints on Peptide Properties

| Property | Effect of Conformational Constraint | Reference |

|---|---|---|

| Binding Affinity | Generally increased due to pre-organization of the bioactive conformation. | nih.govmdpi.com |

| Metabolic Stability | Often enhanced due to resistance to proteolytic degradation. | nih.govnih.gov |

| Specificity | Can be improved by favoring a specific receptor-bound conformation. | beilstein-journals.org |

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, allowing for the efficient and automated construction of peptide chains. peptide.comresearchgate.netpeptide.com this compound, with appropriate protection of its amino and carboxyl groups, can be readily incorporated into peptide sequences using standard SPPS protocols. peptide.compeptide.com The general SPPS cycle involves the attachment of the first amino acid to a solid support, followed by sequential coupling and deprotection steps to elongate the peptide chain. peptide.com The use of protecting groups for the α-amino group (e.g., Fmoc or Boc) and reactive side chains is crucial for successful synthesis. peptide.compeptide.com this compound, as a non-standard amino acid, can be introduced at any desired position in the peptide sequence, enabling the synthesis of a diverse range of modified peptides. nih.gov

The site-specific incorporation of unnatural amino acids, such as this compound, into proteins and peptides allows for the creation of structurally defined conjugates. nih.gov These conjugates can have a wide array of applications, from therapeutic agents to molecular probes. nih.gov For example, unnatural amino acids can serve as chemical handles for the attachment of other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or polyethylene (B3416737) glycol (PEG) to extend serum half-life. nih.govfrontiersin.orgambrx.com The unique structure of this compound can be exploited to introduce specific functionalities or to act as a stable linker in such conjugates. This approach provides precise control over the site and stoichiometry of conjugation, which is often a challenge with natural amino acids like cysteine and lysine. nih.govambrx.com

Utilization in Complex Organic Molecule Construction

Beyond peptide chemistry, this compound serves as a valuable chiral starting material for the synthesis of more complex organic molecules, including heterocyclic systems.

Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is an efficient strategy for the synthesis of enantiomerically pure complex molecules. nih.gov this compound, possessing a defined stereocenter, can serve as a chiral scaffold. Its cyclobutyl ring and amino acid functionality provide a rigid framework upon which further chemical transformations can be performed to construct intricate three-dimensional structures. This approach is particularly valuable in the synthesis of natural products and other biologically active compounds where stereochemistry is critical for function.

Amino acids are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.com The functional groups of this compound—the amine, the ester, and the cyclobutyl ring—can participate in various cyclization reactions to form diverse heterocyclic systems. For example, the amino and ester groups can be utilized in condensation reactions to form lactams or other nitrogen-containing heterocycles. beilstein-journals.org The cyclobutyl ring itself can be part of the final heterocyclic framework or can be modified during the synthetic sequence. The use of such versatile precursors is desirable for creating novel drug candidates through cost-efficient processes. mdpi.comresearchgate.netchemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fmoc (9-fluorenylmethyloxycarbonyl) |

| Boc (tert-butyloxycarbonyl) |

| Polyethylene glycol (PEG) |

| Cysteine |

| Lysine |

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. 20.210.105longdom.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. 20.210.105

While specific literature detailing this compound as a direct participant in a named cascade reaction is limited, its bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester group, alongside a reactive cyclobutane (B1203170) ring—makes it a highly plausible intermediate for such processes. Chemists can design cascade sequences that leverage these functionalities. For instance, N-alkyl-α-amino esters are known to undergo domino reactions involving the generation of an iminium cation, followed by cycloaddition. thieme-connect.comthieme-connect.com Similarly, domino processes involving Michael additions of amino acid esters have been reported to form complex heterocyclic structures. researchgate.netnih.gov

The strained cyclobutane ring itself can participate in unique cascade transformations. Radical cascade reactions have been developed to convert simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives through multiple C-H bond cleavages. rsc.orgrsc.org Another strategy involves a cascade of asymmetric allylic etherification followed by a [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. nih.govacs.org A hypothetical cascade could involve an initial reaction at the amine of this compound, which then triggers a subsequent intramolecular reaction or rearrangement involving the strained four-membered ring.

Table 1: Hypothetical Domino Reaction Sequence Involving this compound

| Step | Reaction Type | Reactant(s) | Functionality Formed/Exposed | Potential Outcome |

| 1 | N-Acylation | This compound, Acyl Halide | N-Acyl amino ester | Protects amine, introduces new functional group |

| 2 | Intramolecular Condensation | Intermediate from Step 1 | Enolate or equivalent | Formation of a bicyclic lactam |

| 3 | Ring Expansion/Rearrangement | Intermediate from Step 2 | Strained bicyclic system | Access to larger, more complex heterocyclic scaffolds |

Development of Bioactive Molecule Scaffolds (Focus on chemical structure)

The quest for novel therapeutic agents often relies on the development of new molecular scaffolds that can present pharmacophoric elements in unique three-dimensional arrangements. nih.gov The cyclobutane ring is a popular motif in bioactive molecules due to its rigid, non-planar structure, which can serve as a conformationally restricted scaffold. nih.govresearchgate.net this compound provides a scaffold that is rich in sp³-hybridized carbons, a feature increasingly sought after in drug discovery to "escape from flatland" and improve physicochemical properties. nih.gov

The structure of this compound incorporates several key features for scaffold development: a chiral center at the alpha-carbon, a nucleophilic amine for further functionalization, an ester group that can be modified, and the distinctive cyclobutyl moiety. The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a different spatial arrangement of substituents and improved metabolic stability. nih.govnih.govrsc.org

Design of Pharmacophore-Incorporating Structures

A pharmacophore is an abstract description of molecular features essential for molecular recognition by a biological target. researchgate.netmdpi.com These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions (HY). scispace.commdpi.com this compound contains several of these key features, making it an excellent starting point or fragment for designing molecules that match a specific pharmacophore model.

The primary amine acts as an HBD, the carbonyl oxygen of the ester serves as an HBA, and the cyclobutyl ring provides a well-defined hydrophobic volume. nih.gov In structure-based drug design, this hydrophobic cyclobutyl group can be oriented to fit into specific hydrophobic pockets within a target protein, enhancing binding affinity and selectivity. nih.gov By modifying the core structure, for instance by converting the ester to a carboxylic acid or an amide, additional H-bond donor and acceptor sites can be introduced to refine the pharmacophore fit.

Table 2: Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH₂) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Interaction with hydrogen bond donors (e.g., -OH, -NH) in a receptor. |

| Hydrophobic Group (HY) | Cyclobutyl ring | van der Waals interactions within a hydrophobic pocket of a receptor. |

| Chiral Center | α-carbon | Provides specific stereochemical orientation for optimal receptor fit. |

Rational Design of Ligands and Modulators (Chemical perspective)

From a chemical perspective, this compound is a versatile template for the rational design of ligands. Its structure allows for systematic modification at three primary sites: the amine, the carboxylic ester, and the cyclobutane ring itself. This modularity enables chemists to fine-tune the molecule's properties to achieve desired interactions with a biological target.

The amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, thereby exploring the chemical space around this vector. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides, a common transformation in medicinal chemistry to build peptidomimetics or engage in key hydrogen bonding interactions. The cyclobutane ring, while more inert, can be pre-functionalized before the alaninate (B8444949) synthesis to introduce additional diversity. The inherent rigidity of the cyclobutane ring helps to lock the orientation of these appended groups, reducing the entropic penalty upon binding to a receptor. nih.gov

Table 3: Potential Chemical Modifications for Ligand Design

| Modification Site | Reaction Type | Potential New Functionality | Purpose in Ligand Design |

| Amine (-NH₂) | Acylation / Sulfonylation | Amide / Sulfonamide | Introduce H-bond acceptors/donors; alter polarity; explore vector space. |

| Ethyl Ester (-COOEt) | Hydrolysis & Amide Coupling | Carboxylic Acid / Amide | Introduce new H-bond interactions; build peptidomimetic structures. |

| Ethyl Ester (-COOEt) | Reduction | Primary Alcohol | Introduce new H-bond donor; serve as a linker attachment point. |

| Cyclobutane Ring | Pre-synthesis functionalization | Hydroxyl, Alkyl, etc. | Modulate lipophilicity; probe for additional binding pockets. |

Contributions to Materials Science and Polymer Chemistry

While primarily viewed through the lens of medicinal chemistry, the structural attributes of this compound and its derivatives suggest potential applications in materials science, particularly as monomers for specialty polymers. Amino acids and their esters are known to be polymerizable, forming polypeptides or poly(ester-amide)s. acs.org The polymerization of amino acid esters can be catalyzed by enzymes or metal complexes to form oligopeptides. nih.govresearchgate.net

Derivatives of this compound could serve as bifunctional monomers for polycondensation reactions. For example, the corresponding amino acid (obtained via ester hydrolysis) could be reacted with diols to form poly(ester-amide)s, or with diamines to form polyamides. The incorporation of the cyclobutane ring into the polymer backbone is a key feature. google.com Polymers containing cyclobutane rings in their backbone are known and can exhibit unique properties. nih.gov The rigidity and strain of the cyclobutane unit can influence the thermal properties (e.g., glass transition temperature), mechanical strength, and crystallinity of the resulting polymer. acs.orgresearchgate.net For instance, the introduction of rigid ring structures into a polymer chain generally increases its glass transition temperature. mdpi.com Furthermore, the cyclobutane ring can be a photosensitive or mechanosensitive unit, potentially leading to materials that are degradable or responsive to specific stimuli. researchgate.netund.edu

Table 4: Potential Polymers Derived from this compound

| Monomer Derivative | Co-monomer | Polymer Type | Potential Influence of Cyclobutyl Moiety |

| Cyclobutylalanine | Diamine | Polyamide | Increased rigidity and thermal stability; altered chain packing. |

| Cyclobutylalanine | Diol | Poly(ester-amide) | Enhanced glass transition temperature; modified mechanical properties. |

| Diol derivative of this compound | Diacid | Polyester | Introduction of a rigid, non-planar unit into the backbone. |

| Diol derivative of this compound | Diisocyanate | Polyurethane | Potential for creating hard segments in thermoplastic elastomers. |

Mechanistic Elucidation and Kinetic Investigations

Reaction Mechanism Pathways for Synthesis and Transformations

The primary route for synthesizing ethyl cyclobutylalaninate likely involves the asymmetric hydrogenation of a dehydroamino acid precursor. Transformations of the final product would primarily involve reactions typical of amino acid esters, such as hydrolysis.

A plausible and industrially relevant synthetic pathway to this compound is the asymmetric hydrogenation of ethyl 2-amino-3-cyclobutylidenepropanoate. In such reactions, the rate-determining step is often associated with the oxidative addition of hydrogen to the metal catalyst or the subsequent migratory insertion step involving the coordinated substrate.

The stereoselective synthesis of cyclobutane-containing molecules can also be achieved through ring contraction methodologies. For instance, the synthesis of multisubstituted cyclobutanes from pyrrolidines via iodonitrene chemistry has been proposed to proceed through a 1,4-biradical intermediate. nih.gov In this pathway, the extrusion of nitrogen from a 1,1-diazene intermediate generates a biradical species that rapidly undergoes C-C bond formation to yield the cyclobutane (B1203170) ring. nih.gov While this is a more complex route to a precursor for this compound, it highlights the unique intermediates that can be involved in forming the cyclobutane ring.

In the more direct asymmetric hydrogenation route, the key intermediates are chiral metal-substrate complexes. The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states leading to the final product. The catalyst and the substrate form a complex, and the facial selectivity of the hydrogenation is governed by the steric and electronic interactions within this intermediate.

Catalysis is crucial for the efficient and stereoselective synthesis of this compound. Homogeneous rhodium catalysts with chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of dehydroamino acid precursors. researchgate.net The choice of catalyst can dramatically influence the diastereoselectivity of the reaction. researchgate.net For example, in the hydrogenation of cyclobutyl enamides, the Wilkinson catalyst showed little to no diastereoselection, whereas catalysts like Et-DuPHOS-Rh and ChiraPHOS-Rh provided excellent diastereoselectivity. researchgate.net

The general mechanism for Fischer esterification, which could be employed in the final esterification step to produce this compound from cyclobutylalanine, is typically catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Transformations such as the hydrolysis of the ester group in this compound can also be catalyzed. Both acid and base catalysis are common for this process. In a related study on the base hydrolysis of α-amino acid esters catalyzed by a palladium complex, the catalytic effect was dependent on the mode of coordination of the ester to the metal complex.

Kinetic Studies of Key Reactions

Kinetic studies of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters have shown that the reaction is typically first-order in both the catalyst concentration and the hydrogen pressure, and zero-order in the substrate concentration. nih.gov This indicates that the reaction rate is independent of the substrate concentration, suggesting that the catalyst is saturated with the substrate under the reaction conditions.

For the hydrolysis of amino acid esters, kinetic analyses have been performed on various systems. For example, the hydrolysis of 20(S)-α-amino acid ester prodrugs of camptothecin (B557342) was found to proceed via a non-enzymatic mechanism, and a quantitative kinetic model was developed to determine the rate constants for the key reaction steps. nih.gov

The following table presents hypothetical kinetic data for the synthesis of an amino acid ester via rhodium-catalyzed hydrogenation, based on typical findings for analogous systems.

| Reaction Parameter | Value | Conditions |

| Reaction Order (Substrate) | 0 | [Catalyst] << [Substrate] |

| Reaction Order (Catalyst) | 1 | - |

| Reaction Order (H2 Pressure) | 1 | - |

| Rate Constant (k) | Varies | Dependent on catalyst, ligand, temperature |

The activation parameters for the synthesis and transformations of this compound would be crucial for optimizing reaction conditions. For the base hydrolysis of coordinated glycine (B1666218) methyl ester in a palladium complex, the activation parameters have been determined experimentally. Such studies provide insight into the energy profile of the reaction and the nature of the transition state.

While specific values for this compound are not available, the following table illustrates the type of thermodynamic and activation parameters that would be determined in such a study, based on data for analogous reactions.

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 50-80 kJ/mol | Energy barrier for the reaction |

| Enthalpy of Activation (ΔH‡) | 45-75 kJ/mol | Change in heat content to reach the transition state |

| Entropy of Activation (ΔS‡) | -50 to -100 J/mol·K | Change in disorder to reach the transition state |

| Gibbs Free Energy of Activation (ΔG‡) | 60-100 kJ/mol | Overall energy barrier including entropy effects |

Influence of Solvent Effects on Reaction Rates

In the absence of specific data for this compound, the influence of solvents on reaction rates can only be discussed in general terms based on established principles of physical organic chemistry. The choice of solvent can significantly impact the rate of a chemical reaction by influencing the stability of reactants, transition states, and products.

For a hypothetical synthesis of this compound, the solvent's polarity, proticity, and coordinating ability would be crucial factors. For instance, in a nucleophilic substitution reaction to form the amino acid ester, a polar aprotic solvent might be favored to solvate the cation of a salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. Conversely, a protic solvent could stabilize charged intermediates or transition states through hydrogen bonding, potentially altering the reaction pathway and rate.

Table 1: Hypothetical Influence of Solvent Properties on Reaction Rates in this compound Synthesis

| Solvent Property | Potential Effect on Reaction Rate | Mechanistic Rationale |

| Polarity | Increased rate for reactions with polar transition states. | Stabilization of charge separation in the transition state lowers the activation energy. |

| Proticity | Can either increase or decrease rate depending on the mechanism. | Protic solvents can stabilize anionic nucleophiles, reducing their reactivity, or they can protonate leaving groups, facilitating their departure. |

| Coordinating Ability | Can influence catalyst activity and substrate availability. | Solvents can coordinate to metal catalysts, affecting their electronic and steric properties, or solvate reactants, influencing their effective concentration. |

Without experimental data for the synthesis of this compound, this remains a theoretical discussion.

Stereochemical Outcome and Mechanistic Rationale in Asymmetric Synthesis

The asymmetric synthesis of this compound, to produce a single enantiomer, would be of significant interest, particularly for pharmaceutical applications. However, no specific methods for the asymmetric synthesis of this compound have been reported in the reviewed literature.

General strategies for asymmetric synthesis could theoretically be applied. These include the use of chiral auxiliaries, chiral catalysts, or enzymes. The stereochemical outcome would be dictated by the specific interactions between the chiral element and the substrate at the transition state of the stereodetermining step.

For example, in a potential asymmetric hydrogenation of a dehydroamino acid precursor to this compound, the choice of a chiral phosphine ligand on a rhodium or ruthenium catalyst would be critical. The ligand would create a chiral environment around the metal center, leading to preferential binding of one face of the prochiral olefin and subsequent delivery of hydrogen to that face, resulting in an excess of one enantiomer. The mechanistic rationale would involve the formation of a diastereomeric catalyst-substrate complex, where the transition state leading to one enantiomer is energetically favored over the other due to minimized steric interactions.

The development of a stereoselective synthesis would require considerable research, including the screening of various chiral catalysts and reaction conditions, followed by detailed mechanistic studies to understand the origin of the stereoselectivity.

Computational and Theoretical Studies on Ethyl Cyclobutylalaninate

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the fundamental characteristics of ethyl cyclobutylalaninate at the electronic level. beilstein-journals.orgrsc.org These investigations provide a foundational understanding of the molecule's behavior.

The electronic structure dictates the chemical properties and reactivity of this compound. An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of its reactivity. The HOMO is typically localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl carbon of the ester group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Bonding characteristics can be quantified through methods like Natural Bond Orbital (NBO) analysis or by calculating Wiberg bond indices. uchile.cl These analyses provide insight into the nature of the covalent bonds within the molecule, such as the degree of delocalization in the ester group and the strength of the bonds involving the cyclobutyl ring. Atomic charges, calculated using various population analysis schemes (e.g., Mulliken, Hirshfeld), reveal the distribution of electron density across the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Illustrative Calculated Electronic Properties for this compound

Note: These values are representative examples derived from typical DFT calculations (e.g., B3LYP/6-31G(d) level of theory) and are for illustrative purposes only. Actual values will vary with the specific computational method and basis set used.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Charge (N) | -0.85 | Partial atomic charge on the nitrogen atom, indicating its electron-rich nature. |

| Mulliken Charge (C=O) | +0.60 | Partial atomic charge on the carbonyl carbon, indicating its electrophilic character. |

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape include the rotation around the Cα-Cβ bond connecting the backbone to the cyclobutyl side chain, as well as rotations within the ethyl ester group (Cα-C(O), C(O)-O, O-CH2).

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Note: Energies are relative to the global minimum (Conformer A) and are for illustrative purposes. The specific values and structural descriptions depend on the level of theory used.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (Cα-C(O)-O-CH2) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 180° (trans) | 0.00 |

| B | 60° (gauche) | 180° (trans) | +1.2 |

| C | -60° (gauche) | 180° (trans) | +1.5 |

| D | 180° (anti) | 0° (cis) | +4.5 |

Quantum chemical calculations can predict spectroscopic properties like vibrational (IR) frequencies and NMR chemical shifts. beilstein-journals.org While experimental spectroscopy is used for identification, predicted spectra offer deeper mechanistic insights. By calculating the vibrational frequencies and visualizing the corresponding normal modes, specific peaks in a hypothetical IR spectrum can be assigned to the stretching or bending of particular bonds (e.g., the C=O stretch of the ester, N-H bends of the amine).

This predictive power is invaluable for understanding how changes in conformation or electronic environment affect the molecule's vibrational modes. For instance, the formation of an intramolecular hydrogen bond between the amine and the carbonyl oxygen would be predicted to cause a noticeable red-shift (lowering of frequency) in the C=O and N-H stretching bands. These theoretical predictions can help interpret experimental data and provide a picture of the molecule's dynamic behavior. nih.gov

Reaction Pathway Modeling and Energy Barrier Calculations

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, such as its formation via esterification or its hydrolysis. acs.orgresearchgate.net These studies map out the energetic landscape of a reaction, identifying the most favorable pathways.

A chemical reaction proceeds from reactants to products through a high-energy species known as the transition state (TS). mdpi.comweizmann.ac.il Locating and characterizing the TS is a central goal of reaction modeling. For a reaction like the acid-catalyzed hydrolysis of this compound, the mechanism would involve the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Computational methods are used to find the exact geometry of the TS for each elementary step. researchgate.net A critical validation of a true TS structure is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency. weizmann.ac.il This imaginary frequency corresponds to the motion along the reaction coordinate, representing the bond-breaking and bond-forming processes that transform reactants into products. The energy of this TS relative to the reactants defines the activation energy barrier, which governs the reaction rate. rsc.org

Once a transition state has been located and verified, its connection to the corresponding reactants and products must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. weizmann.ac.il The IRC method maps the minimum energy path downhill from the transition state on the potential energy surface.

An IRC calculation starts at the TS geometry and proceeds in two directions: one leading to the reactant complex and the other leading to the product complex. weizmann.ac.il A successful IRC calculation confirms that the identified transition state is the correct one for the reaction of interest. The resulting plot of energy versus the reaction coordinate provides a complete profile of the reaction pathway, visualizing the energy barriers and the stability of any intermediates. chemrxiv.org For example, in the hydrolysis of this compound, the IRC would trace the path from the water-ester complex, up to the tetrahedral intermediate transition state, down to the intermediate itself, and then over a subsequent transition state for the collapse of the intermediate to form cyclobutylalanine and ethanol (B145695).

Molecular Dynamics Simulations (Focus on reactivity/interactions, not bulk properties)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. d-nb.infonih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes, interactions with other molecules, and the initial stages of chemical reactions. d-nb.infoucl.ac.uk For a molecule like this compound, MD simulations can be particularly insightful in understanding its reactivity and potential as a building block in larger molecular assemblies.

For instance, the hydrolysis of the ester group in this compound would likely be sensitive to the polarity of the solvent. In a polar protic solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen of the ester could polarize the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, in a non-polar aprotic solvent, such solvation effects would be minimized. nih.gov

MD simulations can quantify these effects by calculating the potential of mean force (PMF) along a reaction coordinate, providing a free energy profile of the reaction in different solvent environments. This can help in the rational selection of solvents to either promote or inhibit a desired reaction pathway. rsc.org

Table 1: Illustrative Example of Solvent Effects on the Relative Reaction Rate of Ester Hydrolysis

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Predominant Intermolecular Forces with this compound |

| n-Hexane | 1.88 | 1 | Van der Waals forces |

| Diethyl Ether | 4.34 | 15 | Dipole-dipole interactions |

| Acetone | 21.0 | 150 | Dipole-dipole interactions, weak hydrogen bonding |

| Ethanol | 24.5 | 800 | Hydrogen bonding, dipole-dipole interactions |

| Water | 80.1 | 5000 | Extensive hydrogen bonding |

| Note: The data in this table is illustrative and intended to demonstrate the general trend of solvent effects on a reaction like ester hydrolysis. The actual values for this compound would need to be determined experimentally or through specific simulations. |

The unique three-dimensional structure of the cyclobutyl group in this compound makes it an interesting scaffold for the design of ligands that can bind to biological receptors. frontiersin.org If this molecule were to be used as a starting point for drug discovery, MD simulations would be invaluable for modeling its interaction with a target protein. plos.orgnih.gov

These simulations can predict the preferred binding pose of a ligand within the active site of a receptor and estimate the binding affinity. plos.org By observing the dynamic interactions between the ligand and the amino acid residues of the receptor over the course of a simulation, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. mdpi.com This information is crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. frontiersin.org

For example, the ethyl ester and the amino group of this compound could be chemically modified to introduce additional functional groups that can form specific interactions with a target receptor, guided by the insights gained from MD simulations. arxiv.org

Structure-Reactivity Relationship Studies through Computational Methods

Understanding how the structure of a molecule influences its reactivity is a fundamental concept in chemistry. rsc.orgrsc.org Computational methods provide powerful tools to establish quantitative structure-reactivity relationships (QSRRs), which can be used to predict the reactivity of new compounds without the need for extensive experimental work. nih.gov

The Hammett equation is a classic example of a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgcambridge.org While this compound is not an aromatic compound, the principles of Hammett-type analyses can be extended to understand the electronic effects of substituents on its reactivity.

For instance, if derivatives of this compound were synthesized with different substituents on the cyclobutyl ring, a Hammett-like plot could be constructed by correlating the logarithm of the rate constants for a specific reaction (e.g., ester hydrolysis) with an appropriate substituent parameter (σ). walisongo.ac.idemerginginvestigators.org The slope of this plot, known as the reaction constant (ρ), would provide information about the sensitivity of the reaction to electronic effects and the nature of the transition state. wikipedia.org A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

Table 2: Hypothetical Hammett Data for the Hydrolysis of Substituted Ethyl Cyclobutylalaninates

| Substituent (X) at C4 of Cyclobutyl Ring | Substituent Constant (σ) | log(k_X / k_H) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.05 |

| -OCH₃ | -0.27 | -0.18 |

| -Cl | 0.23 | 0.15 |

| -CN | 0.66 | 0.45 |

| -NO₂ | 0.78 | 0.53 |

| Note: This table presents hypothetical data to illustrate a Hammett-type analysis. The substituent constants (σ) are for the para position in a benzene (B151609) ring and are used here for illustrative purposes. The log(k_X / k_H) values are hypothetical and would need to be determined experimentally. |

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as reactivity. nih.gov These models are built using a set of compounds with known properties (a training set) and can then be used to predict the properties of new, untested compounds. rsc.org

For this compound and its derivatives, a QSPR model could be developed to predict their reactivity in a particular reaction. The model would use a variety of molecular descriptors as independent variables. These descriptors can be calculated from the molecular structure and can represent various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. chemscene.com

Examples of descriptors that could be relevant for the reactivity of this compound include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

Quantum chemical descriptors: Calculated activation energies for a model reaction.

By establishing a statistically significant correlation between these descriptors and the observed reactivity, a predictive QSPR model can be generated. This would allow for the rapid screening of virtual libraries of this compound derivatives to identify candidates with desired reactivity profiles.

Analytical Methodologies for Complex Structural Elucidation and Reaction Monitoring

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of amino acid esters and separating their various isomers. researchgate.net Due to the structural complexity and potential for multiple stereoisomers in a molecule like Ethyl cyclobutylalaninate, which contains a chiral center, advanced chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods used for these separations. researchgate.netresearchgate.net For non-volatile or thermally fragile amino acid derivatives, HPLC is often preferred, while GC is suitable for volatile compounds, typically after a derivatization step to increase volatility and improve separation. longdom.org

The choice of stationary phase is critical for effective separation. In reversed-phase HPLC, hydrophobic stationary phases like C18 are common, but for separating closely related isomers or enantiomers, specialized chiral stationary phases are required. creative-proteomics.com The purity of the solvents used in the mobile phase, such as acetonitrile, methanol, and water, must be exceptionally high to minimize background noise and ensure reproducible results. docbrown.info Chemometric techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be applied to data from diode-array detectors (DAD) in LC to resolve overlapped peaks, thereby enhancing the effective peak capacity and allowing for the quantification of impurities even when chromatographic resolution is below baseline. ru.nl

Determining the enantiomeric excess (ee) is a critical analytical task, as the different enantiomers of a chiral molecule can have vastly different biological activities. vdu.lt Chiral chromatography is the benchmark method for separating enantiomers and accurately quantifying the ee. copernicus.org This can be achieved through either direct or indirect methods.

The direct method, which is most common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. diva-portal.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used and have demonstrated broad applicability for separating the enantiomers of various amino acids and their derivatives. creative-proteomics.commt.comnih.gov The separation mechanism on a cyclodextrin (B1172386) CSP involves the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin, supplemented by interactions with the exterior surface. creative-proteomics.comwikipedia.org For a compound like this compound, a CSP with a suitable cavity size and functional groups would be selected to maximize the differential interactions between its R- and S-enantiomers.

Gas chromatography on a chiral column is also a powerful technique for determining the ee of amino acids. researchgate.netdiva-portal.org Often, a derivatization step is required, for instance, converting the amino acid ester to its N-trifluoroacetyl derivative, to enhance volatility and thermal stability for GC analysis. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolution and sensitivity, enabling the accurate determination of ee for non-proteinogenic amino acids even at very low concentrations. researchgate.net

Table 1: Representative Parameters for Chiral Separation of an Amino Acid Ester This table presents hypothetical data based on typical separation conditions for analogous compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | Helium (1 mL/min) ccspublishing.org.cn |

| Flow Rate | 1.0 mL/min | 1.0 mL/min ccspublishing.org.cn |

| Temperature | 25 °C | 150 °C (isothermal) |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 12.5 min | 15.2 min |

| Retention Time (Enantiomer 2) | 14.8 min | 16.5 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Spectroscopic Techniques for Structural Confirmation of Derivatives and Intermediates

Following synthesis and purification, spectroscopic analysis is essential to unequivocally confirm the chemical structure of this compound and any related intermediates. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. uni-saarland.de This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions from amino acid derivatives for MS analysis. creative-proteomics.com

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. uni-saarland.de For this compound, characteristic fragmentation patterns would be expected. Common cleavages for esters include the loss of the alkoxy group (the ethyl group, -OCH2CH3) or the entire ester functional group. libretexts.org Alpha-cleavage is a predominant fragmentation pathway for aliphatic amines, which for this compound would involve cleavage of the bond between the alpha-carbon and the cyclobutane (B1203170) ring. scribd.comdocbrown.info The fragmentation of the cyclobutane ring itself can also produce characteristic ions. nih.gov Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. researchgate.net

Table 2: Predicted HRMS Fragments for this compound (C₉H₁₇NO₂) Molecular Weight: 171.1259 g/mol

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 172.1332 | [C₉H₁₈NO₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 143.1019 | [C₈H₁₃NO]⁺ | Loss of ethyl group (-C₂H₅) |

| 126.1277 | [C₉H₁₆N]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 98.0913 | [C₆H₁₂N]⁺ | Loss of the carboxylate group (-COOEt) |

| 74.0600 | [C₃H₈NO₂]⁺ | Cleavage of the cyclobutane ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. magritek.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon atoms in the structure of this compound. ru.nlnih.gov

The ¹H NMR spectrum would show characteristic signals for each part of the molecule. The ethyl group would present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. oxinst.com The protons on the cyclobutane ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling with each other. researchgate.netresearchgate.net The chemical shift of the α-proton on the amino acid backbone would be influenced by the adjacent amine and ester groups.

The ¹³C NMR spectrum provides information on all unique carbon environments. docbrown.info The carbonyl carbon of the ester group would appear far downfield (typically ~170-175 ppm). The carbons of the cyclobutane ring would resonate in the aliphatic region, with a characteristic chemical shift around 22 ppm for an unsubstituted cyclobutane, which would be shifted by the attached alaninate (B8444949) group. docbrown.infonih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in CDCl₃ relative to TMS. Actual values may vary.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester -O-CH₂ -CH₃ | ~4.1 (quartet) | ~61 |

| Ester -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Carbonyl C =O | - | ~174 |

| Amino Acid α-CH | ~3.5 (multiplet) | ~55 |

| Cyclobutane -CH - | ~2.5 (multiplet) | ~40 |

| Cyclobutane -CH₂ - | ~1.8-2.2 (multiplets) | ~28 |

| Cyclobutane -CH₂ - (adjacent to CH₂) | ~1.7-2.0 (multiplets) | ~18 |

Real-time Reaction Monitoring Techniques

The implementation of Process Analytical Technology (PAT) in pharmaceutical and chemical manufacturing aims to ensure final product quality by designing, analyzing, and controlling processes based on timely measurements of critical parameters. vdu.ltwikipedia.org Real-time monitoring of the synthesis of this compound, for example, the esterification of cyclobutylalanine, allows for a deep understanding of reaction kinetics, the detection of intermediates, and the determination of reaction endpoints. mt.com This facilitates process optimization, enhances safety, and improves efficiency. longdom.org